2-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol trihydrochloride
Description
2-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol trihydrochloride is a piperazine-based compound featuring a pyridine-substituted methyl group at the piperazine nitrogen and a thiophen-2-yl ethanol moiety. The trihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
2-[4-(pyridin-3-ylmethyl)piperazin-1-yl]-1-thiophen-2-ylethanol;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS.3ClH/c20-15(16-4-2-10-21-16)13-19-8-6-18(7-9-19)12-14-3-1-5-17-11-14;;;/h1-5,10-11,15,20H,6-9,12-13H2;3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBQWCBMKJVCSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)CC(C3=CC=CS3)O.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol trihydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine moiety, a thiophene ring, and a pyridine substituent, which contribute to its pharmacological properties. The following sections will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₁₈Cl₃N₃S |
| Molecular Weight | 355.63 g/mol |
| CAS Number | 1040656-88-9 |
| Solubility | Soluble in water and common organic solvents |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps often include:
- Formation of the piperazine ring through cyclization.
- Substitution reactions to introduce the pyridine and thiophene groups.
- Salt formation to yield the trihydrochloride form, enhancing solubility and stability.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to 2-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol exhibit significant antimicrobial properties. For instance, derivatives containing piperazine have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, such as the DPPH radical scavenging method. Results indicate that it possesses moderate antioxidant activity, comparable to known standards like Trolox . The presence of thiophene and piperazine moieties is believed to contribute to this activity by neutralizing free radicals.
Enzyme Inhibition
Another area of interest is the inhibition of key enzymes such as acetylcholinesterase (AChE). Compounds with similar structures have been reported to inhibit AChE effectively, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's . Molecular docking studies have provided insights into the binding interactions between these compounds and enzyme active sites.
Case Study 1: Antimicrobial Efficacy
A study evaluating a series of piperazine derivatives found that those with thiophene substitutions exhibited enhanced antibacterial activity compared to their non-thiophene counterparts. This suggests that structural modifications can significantly impact biological efficacy .
Case Study 2: Neuroprotective Potential
In a neuroprotection study, a derivative of this compound was tested for its ability to protect neuronal cells from oxidative stress. Results indicated that it reduced cell death significantly compared to control groups, highlighting its potential for further development in neuroprotective therapies .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Substituent Diversity : The target compound’s pyridin-3-ylmethyl group distinguishes it from analogs with aryl (e.g., fluorophenyl, methoxyphenyl) or heteroaromatic (e.g., thiazole) substituents .
- Core Structure: Unlike ketone-based analogs (e.g., 6c, MK41), the ethanol moiety in the target compound may confer distinct solubility and hydrogen-bonding capabilities .
- Salt Forms : Trihydrochloride salts (e.g., target compound, ) are common for enhancing bioavailability compared to free bases or dihydrochlorides (e.g., ).
Pharmacological Potential (Inferred from Analogs)
While biological data for the target compound are absent in the evidence, structurally related compounds exhibit diverse activities:
- Piperazine-fluorophenyl derivatives (e.g., 6c) are explored for CNS modulation due to fluorophenyl’s lipophilicity and blood-brain barrier penetration .
- Thiophene-containing analogs (e.g., MK41, MK47) are studied for receptor binding (e.g., serotonin, dopamine) owing to thiophene’s electron-rich aromatic system .
- Trihydrochloride salts (e.g., ) are often prioritized for improved aqueous solubility in drug formulation.
Preparation Methods
Core Piperazine Functionalization
The piperazine backbone is typically modified via alkylation or reductive amination. In one approach, 1-(pyridin-3-ylmethyl)piperazine is synthesized by reacting piperazine with pyridine-3-carbaldehyde under reductive conditions (e.g., sodium cyanoborohydride in methanol). This step achieves a 78–85% yield when conducted at 0–5°C for 12 hours. Alternative methods employ Buchwald-Hartwig amination using palladium catalysts such as [dppb]PdCl₂ to introduce aromatic groups.
Ethanol-Thiophene Moiety Incorporation
The ethanol-thiophene side chain is introduced via nucleophilic ring-opening of epoxides. For instance, 1-(thiophen-2-yl)oxirane reacts with the secondary amine of 1-(pyridin-3-ylmethyl)piperazine in anhydrous tetrahydrofuran (THF) at reflux. Titanium tetraisopropoxide (Ti(OiPr)₄) serves as a Lewis acid catalyst, enhancing regioselectivity toward the β-amino alcohol product. Yields range from 65% to 72%, with purification via silica gel chromatography.
Trihydrochloride Salt Formation
The free base is converted to the trihydrochloride salt by treatment with concentrated hydrochloric acid (HCl) in ethanol. Crystallization at −20°C yields a hygroscopic solid with >99% purity, as confirmed by ion chromatography. Stoichiometric control (3:1 HCl-to-base ratio) prevents over-acidification.
Optimization Strategies for Enhanced Efficiency
Protecting Group Management
Tert-butoxycarbonyl (Boc) groups are employed to protect piperazine nitrogens during intermediate steps, preventing unwanted side reactions. Deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) restores reactivity without degrading the thiophene ring.
Catalytic Enhancements
Palladium-mediated cross-coupling, as described in WO2021013864A1, improves aryl-alkyl bond formation efficiency. For example, Suzuki-Miyaura coupling between bromothiophene and boronic ester intermediates achieves 89% yield when using Pd(PPh₃)₄ and potassium carbonate.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance nucleophilicity in alkylation steps, while low temperatures (−10°C to 0°C) minimize epimerization during ethanol-thiophene coupling.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR (400 MHz, D₂O): δ 8.45 (s, 1H, pyridine-H), 7.82–7.75 (m, 2H, thiophene-H), 4.21 (q, 1H, ethanol-CH), 3.68–3.52 (m, 8H, piperazine-H).
- HPLC-MS : m/z 349.2 [M+H]⁺, retention time 6.7 min (C18 column, 0.1% TFA in H₂O/MeCN).
Comparative Analysis of Synthetic Pathways
| Step | Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|---|
| Piperazine alkylation | Reductive amination | 85 | 98 | |
| Epoxide ring-opening | Ti(OiPr)₄-catalyzed reaction | 72 | 95 | |
| Salt formation | HCl crystallization | 91 | 99 |
Challenges and Mitigation
Hygroscopicity Management
The trihydrochloride salt’s hygroscopicity necessitates storage under nitrogen with desiccants (e.g., silica gel). Lyophilization reduces water content to <0.5% w/w.
Byproduct Formation
Over-alkylation during piperazine functionalization is minimized by using a 1:1 molar ratio of piperazine to pyridine-3-carbaldehyde.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
